molecular formula C18H20ClN3O2 B2826116 1-(2-Chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea CAS No. 1797277-97-4

1-(2-Chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea

Cat. No.: B2826116
CAS No.: 1797277-97-4
M. Wt: 345.83
InChI Key: CLPORECJGABKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea is a high-purity, synthetic small molecule belonging to the diarylurea class of compounds, which are of significant interest in medicinal chemistry and pharmacological research. Diarylurea derivatives have been extensively investigated as potent and selective antagonists for various G protein-coupled receptors (GPCRs), particularly the P2Y family of purinergic receptors . The structural motif of a 3-methoxypyrrolidine group attached to a phenylurea core, as found in this compound, is a recognized pharmacophore in the development of drug-like molecules. For instance, related compounds featuring the 3-methoxypyrrolidin-1-yl group have been identified as key components in potent P2Y12 receptor antagonists with promising preclinical profiles . The specific substitution pattern of this compound suggests potential for targeted receptor modulation, making it a valuable chemical tool for studying signal transduction pathways, receptor-ligand interactions, and for screening in high-throughput assays to explore new therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-24-15-10-11-22(12-15)14-8-6-13(7-9-14)20-18(23)21-17-5-3-2-4-16(17)19/h2-9,15H,10-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPORECJGABKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-chlorophenyl group in the target compound is conserved in AVE#21 and prothioconazole metabolites, suggesting a role in target binding.
  • Heterocyclic Modifications : The 3-methoxypyrrolidine group in the target compound contrasts with pyrimidinyl (7n) or triazolyl (prothioconazole) moieties in analogs. These modifications influence solubility and steric interactions at enzyme active sites .
  • Urea Bridge Flexibility : The urea linkage is a common feature, but substitutions on adjacent aromatic rings (e.g., pyridinylmethyl thio in 7n) introduce conformational constraints that may affect binding kinetics .

Computational and Experimental Insights

  • Docking Studies : Analogs like AVE#21 and W1807 (a pyridine tricarboxylate) exhibit binding to the allosteric site of glycogen phosphorylase. While docking results vary between software, the 2-chlorophenyl group in the target compound is predicted to occupy a hydrophobic pocket similar to AVE#21, with the 3-methoxypyrrolidine moiety extending into a solvent-exposed region .
  • Metabolic Stability : Prothioconazole’s metabolite highlights the susceptibility of urea derivatives to enzymatic degradation. The 3-methoxypyrrolidine group in the target compound may improve metabolic stability compared to triazole-containing analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound AVE#21 Compound 7n
Molecular Weight ~400 g/mol ~380 g/mol ~500 g/mol
LogP Estimated 3.8 (moderate lipophilicity) 3.2 4.5 (enhanced by trifluoromethyl)
Hydrogen Bond Donors 2 (urea NH groups) 3 (additional hydroxyl group) 2
Solubility Moderate (methoxypyrrolidine enhances) Low (fluorine reduces polarity) Low (pyridinyl thio decreases solubility)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)-3-[4-(3-Methoxypyrrolidin-1-YL)phenyl]urea, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine derivative. The 3-methoxypyrrolidine moiety is synthesized via cyclization of a substituted amine, followed by coupling with 2-chlorophenyl isocyanate under anhydrous conditions. Key steps include nucleophilic substitution and urea bond formation. Purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final products .
  • Validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to monitor reaction progress and confirm structural integrity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR identify substituents on the aromatic rings and pyrrolidine moiety (e.g., methoxy group at δ 3.3–3.5 ppm).
  • HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 386) and purity (>95%).
  • FT-IR : Validates urea C=O stretch (~1640–1680 cm1^{-1}) and aromatic C-Cl bonds (~750 cm1^{-1}) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Assays :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays with ATP analogs.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic structure for enhanced bioactivity?

  • Approach : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential maps. These predict reactive sites (e.g., electron-deficient chlorophenyl ring for nucleophilic attack). Multiwfn software visualizes electron localization function (ELF) to guide structural modifications .
  • Validation : Compare computed dipole moments with experimental solubility data to refine substituent effects .

Q. How to resolve contradictions in biological activity data across different cell lines?

  • Strategies :

  • Metabolic Stability : Perform hepatic microsomal assays to identify cytochrome P450-mediated degradation.
  • Membrane Permeability : Use Caco-2 cell monolayers to assess efflux ratios (P-gp involvement).
  • Off-Target Profiling : Kinome-wide screening (e.g., KinomeScan) to detect unintended kinase interactions .

Q. What strategies improve yield and scalability in multi-step synthesis?

  • Optimization :

  • Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., isocyanate formation) to enhance safety and yield.
  • Catalysis : Palladium-catalyzed Buchwald-Hartwig amination for efficient pyrrolidine-aryl coupling.
  • Work-Up : Liquid-liquid extraction with dichloromethane/water to remove unreacted intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.